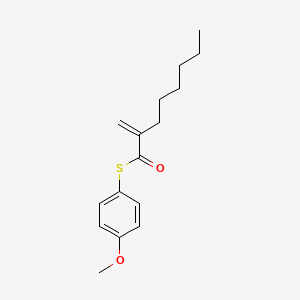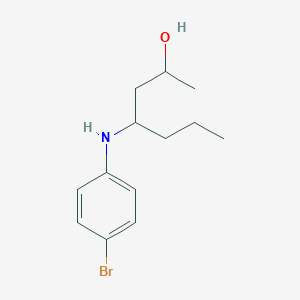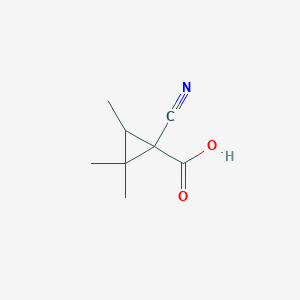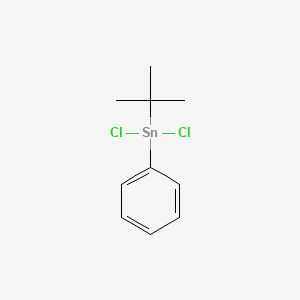![molecular formula C21H29N5O B12572873 N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide CAS No. 195716-30-4](/img/structure/B12572873.png)
N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide is a synthetic organic compound that features both an azo group and an amide group. Compounds with these functional groups are often used in various fields such as dye manufacturing, biological research, and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide typically involves the following steps:
Formation of the Azo Compound: The azo group is formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Amide Formation: The amide group is introduced through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The specific conditions such as temperature, pH, and solvents used can vary depending on the desired properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Corresponding amines.
Substitution Products: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a fluorescent marker.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, while the amide group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide vs. N-(6-Aminohexyl)-4-{(E)-[4-(methylamino)phenyl]diazenyl}benzamide: The presence of different substituents on the aromatic ring can affect the compound’s reactivity and applications.
This compound vs. N-(6-Aminohexyl)-4-{(E)-[4-(ethylamino)phenyl]diazenyl}benzamide: Variations in the alkyl groups can influence the compound’s solubility and interaction with biological molecules.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
195716-30-4 |
|---|---|
Fórmula molecular |
C21H29N5O |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N-(6-aminohexyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
InChI |
InChI=1S/C21H29N5O/c1-26(2)20-13-11-19(12-14-20)25-24-18-9-7-17(8-10-18)21(27)23-16-6-4-3-5-15-22/h7-14H,3-6,15-16,22H2,1-2H3,(H,23,27) |
Clave InChI |
FQBVTBOHIGIDPU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol](/img/structure/B12572807.png)
![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)


![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12572833.png)






![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
